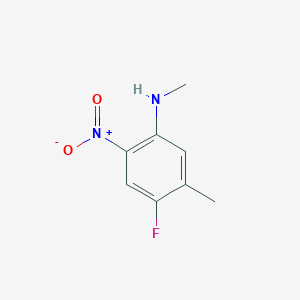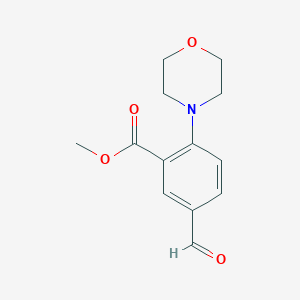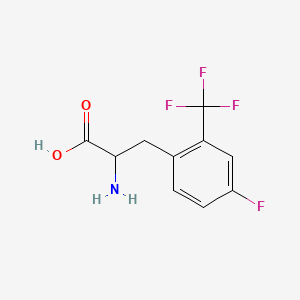![molecular formula C12H12F3N3O2 B1399869 ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1370587-21-5](/img/structure/B1399869.png)
ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study synthesized a series of carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Fluorinated Compounds
- Research on the synthesis of derivatives such as ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylates highlights the importance of this compound in the creation of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Catalysis and Regioselectivity
- A study focused on phosphine-catalyzed annulation to create tetrahydropyridines, using ethyl 2-methyl-2,3-butadienoate, showcasing the compound's role in regioselective synthesis (Zhu et al., 2003).
Novel Synthesis Techniques
- The compound's reactivity was explored for novel synthesis techniques of 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines, offering new pathways in organic synthesis (Voskresenskii et al., 2006).
Creation of Pyrazolo[3,4-b]pyridin-3-ones
- The compound was used for selective cyclocondensation, leading to the creation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, underlining its utility in heterocyclic chemistry (Lebedˈ et al., 2012).
Synthesis of Heterocyclic Compounds
- The compound facilitated the synthesis of thiazolopyridine derivatives, contributing to the field of heterocyclic compound synthesis (Mohamed, 2021).
Synthesis of Novel Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines
- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives were used to create novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, showing the versatility of this compound in synthesizing complex molecular structures (Bakhite et al., 2005).
Inhibition of AP-1 and NF-κB Mediated Gene Expression
- Research revealed that analogues of this compound can act as inhibitors of AP-1 and NF-κB mediated transcriptional activation, indicating potential therapeutic applications (Palanki et al., 2002).
Regiochemical Reactions with Amines
- The compound was studied for its reaction with amines and the influence of Bronsted and Lewis acids on its regiochemistry, contributing to the understanding of its chemical behavior (De Rosa et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
The negative potential region exists in the o1 atom on the carbonyl group , indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site. This suggests that the compound might interact with its targets through nucleophilic attack.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This suggests that the compound might influence similar biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have a broad spectrum of biological effects.
Action Environment
The stability of similar compounds has been influenced by factors such as temperature, ph, and the presence of other chemicals .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-amino-1-methyl-6-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-3-20-11(19)10-8(16)9-7(18(10)2)4-6(5-17-9)12(13,14)15/h4-5H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQRXKZEHOPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117523 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1370587-21-5 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















